4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol
Overview
Description
4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol is a synthetic heterocyclic compound belonging to the pyridazine class. It is characterized by a pyridazine ring substituted with an amino group at position 4, a hydroxyl group at position 3, and a 2,5-dichlorophenyl group at position 6. This compound is of interest due to its potential pharmacological and industrial applications.
Mechanism of Action
Target of Action
Many heterocyclic compounds, such as pyridazines and pyridazinones, have been shown to interact with a wide range of biological targets, leading to various physiological effects . .
Mode of Action
Similar compounds often interact with their targets by forming covalent bonds, changing the shape of the target molecule, or blocking active sites .
Biochemical Analysis
Biochemical Properties
4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are important secondary messengers in cellular signaling pathways. Additionally, this compound interacts with proteins involved in inflammatory responses, thereby exhibiting anti-inflammatory effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their functions. For instance, its binding to phosphodiesterase enzymes results in their inhibition, which in turn increases the levels of cyclic nucleotides . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the nucleus can affect gene expression, while its localization in the cytoplasm can influence cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate to form 2,5-dichlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common industrial methods include batch and continuous flow synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-one.
Reduction: 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-amine.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
- 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol
- 4-Amino-6-(2,6-dichlorophenyl)pyridazin-3-ol
- 4-Amino-6-(3,5-dichlorophenyl)pyridazin-3-ol
Comparison: 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity .
Properties
IUPAC Name |
5-amino-3-(2,5-dichlorophenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-5-1-2-7(12)6(3-5)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDDWXRUFWETDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNC(=O)C(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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